2-Bromo-4'-nitroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4'-nitroacetophenone often involves halogenation and nitration reactions. These processes are critical for introducing the bromine and nitro groups into the acetophenone framework. A practical synthesis approach for related brominated compounds includes cross-coupling reactions and diazotization techniques, which can be adapted for synthesizing 2-Bromo-4'-nitroacetophenone with modifications to accommodate the specific functional groups involved (Qiu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of 2-Bromo-4'-nitroacetophenone involves understanding the spatial arrangement of its bromo and nitro functional groups attached to the acetophenone core. Techniques like X-ray crystallography provide insights into the molecular geometry, including bond lengths and angles, which are essential for predicting the reactivity and interactions of the molecule. While specific studies on 2-Bromo-4'-nitroacetophenone may be limited, related structural analyses offer valuable information on how such substituents influence the overall molecular structure (Tothadi et al., 2013).
Chemical Reactions and Properties
2-Bromo-4'-nitroacetophenone participates in various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions, owing to the presence of reactive bromo and nitro groups. These reactions are pivotal for synthesizing a wide range of organic compounds. The nitro group, in particular, can undergo reduction to an amino group, facilitating the synthesis of amine derivatives (Sadowski & Kula, 2024).
Physical Properties Analysis
The physical properties of 2-Bromo-4'-nitroacetophenone, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be handled and used in various chemical reactions. Although specific data on 2-Bromo-4'-nitroacetophenone might not be readily available, related compounds provide a basis for understanding the impact of bromo and nitro substituents on physical characteristics.
Chemical Properties Analysis
Analyzing the chemical properties of 2-Bromo-4'-nitroacetophenone involves examining its reactivity patterns, stability under different conditions, and susceptibility to various chemical transformations. The presence of electron-withdrawing groups like bromo and nitro affects the electron density of the molecule, influencing its reactivity towards nucleophilic and electrophilic agents. Studies on similar molecules offer insights into how such functional groups can modify chemical behavior and reactivity (Leifert & Studer, 2023).
Scientific Research Applications
Modification of Methionine Residues in Alpha-Chymotrypsin
- Scientific Field : Biochemistry
- Application Summary : 2-Bromo-4’-nitroacetophenone is used in the modification of methionine residues in alpha-chymotrypsin . Alpha-chymotrypsin is a protease enzyme that performs proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids.
Organic Synthesis Materials
Pharmaceutical Intermediates
Lifespan Extension in C. Elegans
- Scientific Field : Biological Research
- Application Summary : 2-Bromo-4’-nitroacetophenone has been found to extend the lifespan of the nematode C. elegans .
- Methods of Application : In the study, different concentrations of 2-Bromo-4’-nitroacetophenone were used to feed normal C. elegans and the mutants (daf-16) .
- Results or Outcomes : It was found that 2-Bromo-4’-nitroacetophenone has an antioxidant effect and this effect is dependent on the Insulin pathway .
pKa Study of Histidine-34 Imidazole
- Scientific Field : Physical Chemistry
- Application Summary : 2-Bromo-4’-nitroacetophenone was used to study the pKa of the histidine-34 imidazole .
Epoxide Hydrolase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : 2-Bromo-4’-nitroacetophenone is an epoxide hydrolase inhibitor . Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
Alkylating Agent
- Scientific Field : Organic Chemistry
- Application Summary : 2-Bromo-4’-nitroacetophenone is used as an alkylating agent, binding 10 isozymes of purified rat liver microsomal cytochrome P-450 .
Inhibitor of Epoxide Hydrolase
- Scientific Field : Biochemistry
- Application Summary : 2-Bromo-4’-nitroacetophenone is an inhibitor of epoxide hydrolase . Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding dihydrodiols.
Alkylating Agent for Cytochrome P-450
Safety And Hazards
2-Bromo-4’-nitroacetophenone is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2-bromo-1-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPVGIGAMCMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059202 | |
Record name | 2-Bromo-4'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-nitroacetophenone | |
CAS RN |
99-81-0 | |
Record name | 4-Nitrophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4'-nitroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4'-nitroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-4'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-4'-nitroacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NDY44R4NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.